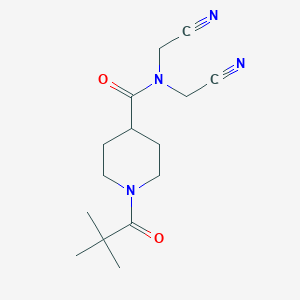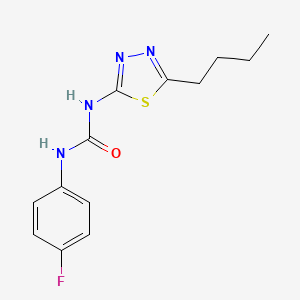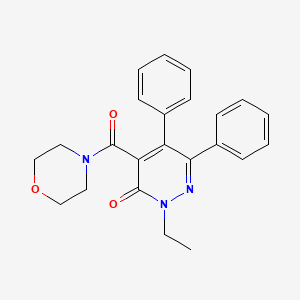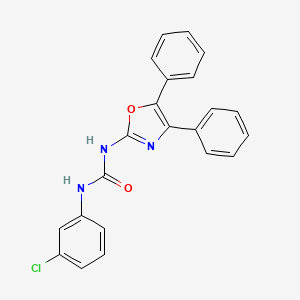![molecular formula C18H16F4N4O2S B4579152 N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4579152.png)
N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide
Vue d'ensemble
Description
N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide is a compound of interest in the field of organic and medicinal chemistry due to its structural complexity and potential biological activities. Its synthesis and analysis contribute to the understanding of its chemical and physical properties, which are crucial for its potential applications in various fields.
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds with complex heteroaryl groups, involves strategic chemical reactions to incorporate diverse functional groups, enhancing their biological activities. For example, the synthesis of a novel glucokinase activator, involving heteroaryl-containing benzamide derivatives, demonstrates the intricate steps required to achieve potent biological activity (Park et al., 2014). This process includes the careful selection of precursors and reaction conditions to achieve the desired structural features.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, such as N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide, often involves X-ray crystallography and spectroscopic methods. These analyses reveal the compound's molecular geometry, conformation, and intermolecular interactions, which are essential for understanding its reactivity and biological properties. For instance, X-ray crystal structure studies provide insights into the compound's conformation and the role of non-covalent interactions in its stability (Kumara et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement showcases the versatility of these compounds in organic synthesis (Liu et al., 2014). Such reactions enable the introduction of diverse substituents, affecting the compound's chemical and biological properties.
Applications De Recherche Scientifique
Heterocyclic Synthesis
A study by Mohareb et al. (2004) detailed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles to yield derivatives including pyrazole, isoxazole, and pyrimidine, indicating a broad utility in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anticancer and Antiviral Agents
Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Their findings highlighted the compound's versatility in the development of therapeutic agents, showing significant promise in the fight against various diseases (Küçükgüzel et al., 2013).
Supramolecular Chemistry
Research by Wang et al. (2014) on the formation of energetic multi-component molecular solids through strong hydrogen bonds and weak intermolecular interactions like C–H⋯F and C–H⋯O demonstrates the compound's application in creating supramolecular structures with potential use in materials science (Wang, Hu, Wang, Liu, & Huang, 2014).
Molecular Gels
A study by Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, uncovering the significant role of methyl functionality and multiple non-covalent interactions in the formation of molecular gels. This research opens new pathways for the design of novel materials with specific properties (Yadav & Ballabh, 2020).
Antiviral Activities
Hebishy et al. (2020) presented a synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable activity against avian influenza virus, demonstrating the compound's potential in developing antiviral medications (Hebishy, Salama, & Elgemeie, 2020).
Propriétés
IUPAC Name |
N-[4-(1-ethyl-3-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N4O2S/c1-3-26-8-13(10(2)25-26)14-9-29-17(23-14)24-15(27)11-5-4-6-12(7-11)28-18(21,22)16(19)20/h4-9,16H,3H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCKEPXLHCRUGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-YL)-1,3-thiazol-2-YL]-3-(1,1,2,2-tetrafluoroethoxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)
![2-{[5,6-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4579096.png)

![1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylpropanamide](/img/structure/B4579117.png)
![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

![5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)
![2,2,2-trifluoro-1-{1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}ethanone](/img/structure/B4579154.png)